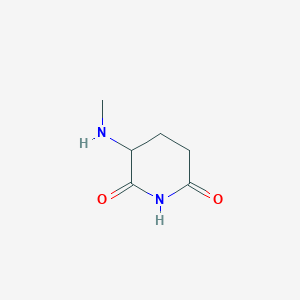

3-(Methylamino)piperidine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-7-4-2-3-5(9)8-6(4)10/h4,7H,2-3H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWYREAQLDBQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Piperidine 2,6 Dione Core: a Privileged Scaffold in Biologically Active Compounds

The piperidine-2,6-dione structure, also known as glutarimide (B196013), is a recurring motif in numerous pharmacologically significant molecules. wikipedia.org Its presence is a defining feature of several drugs with a wide range of therapeutic applications, including immunomodulatory, anticancer, and antibiotic properties. wikipedia.org The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of derivatives with distinct biological activities. ajchem-a.comijnrd.org

The significance of the piperidine-2,6-dione core is exemplified by its incorporation into well-known drugs such as thalidomide (B1683933) and lenalidomide (B1683929). wikipedia.org These immunomodulatory agents (IMiDs) function by binding to the cereblon (CRBN) E3 ubiquitin ligase, which leads to the degradation of specific proteins, thereby exerting their therapeutic effects in conditions like multiple myeloma. wikipedia.org The piperidine-2,6-dione moiety is crucial for this interaction.

Furthermore, derivatives of this scaffold have been investigated for a multitude of other pharmacological effects, including:

Anticancer properties: Beyond the established IMiDs, other piperidine-2,6-dione derivatives have been explored for their potential in oncology. ajchem-a.comontosight.ai

Central nervous system activity: The scaffold is a key component in compounds targeting neurological pathways, with some derivatives being investigated as potential antipsychotics. ontosight.airesearchgate.netnih.gov

Antimicrobial and antiviral effects: Research has also extended into the potential for piperidine-2,6-dione-containing molecules to combat infectious diseases. ontosight.ai

The widespread application of this scaffold has led to it being described as a "privileged scaffold" in medicinal chemistry, signifying its recurring presence in successful drug candidates. core.ac.uk The development of synthetic methodologies to create diverse libraries of these compounds remains an active area of research. core.ac.ukrsc.org

Research Context of 3 Methylamino Piperidine 2,6 Dione in Heterocyclic Chemistry

General Synthetic Strategies for Piperidine-2,6-dione Derivatives

The formation of the piperidine-2,6-dione scaffold can be achieved through several general approaches, including cyclization reactions, amidation and imide formation, and multicomponent reactions.

Cyclization Reactions in Piperidinedione Formation

Cyclization reactions are a cornerstone in the synthesis of piperidine-2,6-dione derivatives. These methods typically involve the formation of the heterocyclic ring from an open-chain precursor.

One common strategy is the Dieckmann cyclization of appropriately substituted β-amino esters. core.ac.uk This intramolecular condensation reaction has been successfully employed to generate a variety of substituted piperidine-2,4-diones, which can be further functionalized. core.ac.uk For instance, the cyclization of β-amino esters derived from β-keto esters provides a flexible route to variously substituted piperidine-2,4-diones without the need for N-protection. core.ac.uk

Another approach involves the cyclization of β-amino acids or their derivatives. Refluxing these precursors in solvents like ethanol (B145695) can promote the formation of the piperidine (B6355638) ring with high yields. Additionally, constructing the piperidine-2,6-dione ring from precursors that already contain a desired substituent, such as a 4-hydroxyphenyl group, offers a pathway with potential stereochemical control.

Radical-mediated amine cyclization presents an alternative for constructing the piperidine ring. For example, cobalt-catalyzed cyclization of linear amino-aldehydes can produce piperidines in good yields. mdpi.comnih.gov Similarly, manganese(III)-based oxidative cyclization has been used to create complex heterocyclic systems containing the piperidine-2,4-dione moiety. researchgate.net

Baylis-Hillman adducts have also proven to be valuable starting materials. researchgate.net A one-pot, multi-step process involving a Johnson-Claisen rearrangement, partial hydrolysis, and cyclization of 3-hydroxy-2-methylenealkanenitriles (Baylis-Hillman alcohols) can conveniently yield 3-arylidene(or alkylidene)piperidine-2,6-diones. researchgate.net

Amidation and Imide Formation Approaches

The formation of the imide functionality is a key step in many synthetic routes to piperidine-2,6-diones. This is often achieved through the reaction of glutaric acid derivatives with primary amines. thieme-connect.comrsc.org For instance, heating glutaric acid with ammonia, followed by dehydration, closes the imide ring to form glutarimide (B196013). wikipedia.org

A well-established method for constructing N-substituted glutarimides involves the reaction of glutaric anhydride (B1165640) or its derivatives with primary amines. thieme-connect.comgoogle.com This approach is fundamental to the synthesis of a wide range of piperidine-2,6-dione analogues.

Furthermore, intramolecular imidation of primary or N-methylated amides with esters, promoted by a base like potassium tert-butoxide (KOtBu), provides a facile and practical route to substituted piperidine-2,6-diones under transition-metal-free conditions. researchgate.net

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like piperidine-2,6-dione derivatives in a single step. thieme-connect.comrsc.org These reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants.

The Guareschi reaction is a classic example of an MCR used for the construction of C-substituted glutarimides. thieme-connect.com More contemporary MCRs have been developed to create diverse piperidine scaffolds. For instance, a pseudo-eight-component reaction in water has been reported for the synthesis of complex heterocyclic hybrids. rsc.org

Three-component reactions involving 1,3-diketones, aldehydes, and aromatic amines can lead to the formation of substituted tetrahydroacridinones, which are related heterocyclic structures. acs.org Mechanistic studies suggest that these reactions proceed through a Michael adduct intermediate. acs.org The development of new MCRs remains an active area of research, with the potential to streamline the synthesis of piperidine-2,6-dione derivatives. rsc.orgmdpi.com

Specific Routes to this compound

The synthesis of the target compound, this compound, requires specific methods for introducing the methylamino group at the C3 position of the piperidine-2,6-dione core.

Introduction of the Methylamino Group at the C3 Position

The introduction of an amino group at the C3 position can be achieved through various synthetic transformations. One common precursor is 3-aminopiperidine-2,6-dione. nih.gov This intermediate can potentially be synthesized and then subjected to methylation to afford the desired product.

A patent describes a synthesis route starting from γ-butyrolactone, which undergoes a series of reactions including amination, hydrolysis, esterification, condensation with ethyl acetate, cyclization, ester hydrolysis, decarboxylation, reductive amination, and hydrogenolysis debenzylation to yield 3-methylamino piperidines. google.com While this route leads to the saturated piperidine, modifications could potentially lead to the desired dione.

Another approach could involve the direct alkylation of a 3-aminopiperidine-2,6-dione derivative. For instance, a patent discloses the synthesis of a related compound, 3-(4-(methylamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, suggesting that methods for introducing a methylamino group onto a piperidine-2,6-dione scaffold are established. pharmaffiliates.com

Reductive Amination Strategies for Piperidine Derivatives

Reductive amination is a powerful and versatile method for forming C-N bonds and is highly relevant to the synthesis of this compound. researchgate.netjocpr.com This two-step process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net

A variety of reducing agents can be employed for this transformation, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (e.g., H₂ with a palladium catalyst). researchgate.net The choice of reducing agent can influence the selectivity of the reaction. researchgate.netjocpr.com

For the synthesis of this compound, a plausible strategy would involve the reductive amination of a 3-oxopiperidine-2,6-dione precursor with methylamine. Alternatively, an intramolecular reductive amination of a suitable precursor could also be envisioned. researchgate.netnih.gov Iron-catalyzed reductive amination of ω-amino fatty acids has been shown to be an efficient method for preparing cyclic amines, including piperidines. mdpi.comnih.gov

The development of catalyst-controlled reductive amination offers enhanced selectivity. jocpr.com Transition metal catalysts based on ruthenium, iridium, and nickel can provide high levels of regio- and stereoselectivity. jocpr.com These advanced methods could be applied to the synthesis of this compound and its analogues with precise control over the molecular architecture.

Data Tables

Table 1: General Synthetic Strategies for Piperidine-2,6-dione Derivatives

| Strategy | Description | Key Intermediates/Reactants | References |

| Cyclization Reactions | Formation of the piperidine ring from an open-chain precursor. | β-amino esters, β-amino acids, linear amino-aldehydes, Baylis-Hillman adducts | core.ac.ukmdpi.comnih.govresearchgate.net |

| Amidation & Imide Formation | Creation of the imide functionality. | Glutaric acid derivatives, primary amines, glutaric anhydride | thieme-connect.comwikipedia.orgrsc.orggoogle.comresearchgate.net |

| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | 1,3-diketones, aldehydes, amines | thieme-connect.comrsc.orgacs.orgmdpi.com |

Table 2: Specific Synthetic Approaches for 3-Substituted Piperidine-2,6-diones

| Approach | Description | Reactants/Reagents | References |

| Introduction of Methylamino Group | Direct or indirect introduction of the methylamino substituent. | 3-aminopiperidine-2,6-dione, γ-butyrolactone | nih.govgoogle.compharmaffiliates.com |

| Reductive Amination | Formation of the C-N bond via an imine/enamine intermediate. | 3-oxopiperidine-2,6-dione, methylamine, various reducing agents (NaBH₄, H₂/Pd) | mdpi.comresearchgate.netjocpr.comnih.gov |

Chiral Synthesis and Enantioselective Preparation

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of stereoselective synthetic routes a critical endeavor in medicinal chemistry. For this compound, which possesses a stereocenter at the C3 position, obtaining enantiomerically pure forms is essential for investigating its pharmacological profile. Methodologies for achieving this include the use of chiral starting materials and the application of asymmetric synthetic techniques.

Utilization of Chiral Starting Materials

One of the most direct strategies for obtaining enantiomerically pure compounds is to begin the synthesis with a readily available chiral precursor. This approach incorporates a pre-existing stereocenter into the target molecule, thereby avoiding the need for chiral resolution or asymmetric catalysis in later steps.

A prominent example of this strategy is the synthesis of chiral 3-aminopiperidine-2,6-dione hydrochloride from L-glutamine. google.com L-glutamine, a naturally occurring amino acid, serves as an inexpensive and enantiomerically pure starting material. The synthesis proceeds through a three-step sequence:

Protection: The amino group of L-glutamine is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent it from interfering with subsequent reactions.

Cyclization: The protected L-glutamine is then subjected to a ring-closing reaction to form the piperidine-2,6-dione ring. This is often achieved using a coupling agent like N,N'-carbonyldiimidazole. researchgate.net

Deprotection: The protecting group is removed under acidic conditions, and the product is isolated as the hydrochloride salt. google.com

This method is advantageous due to its simplicity, mild reaction conditions, and the high purity of the resulting product. google.com A similar conceptual approach involves using other chiral building blocks, such as D-phenylglycinol, for the asymmetric synthesis of different substituted piperidin-2-ones. researchgate.net Although not directly applied to this compound, this highlights the versatility of using chiral starting materials in the synthesis of related heterocyclic structures.

| Chiral Starting Material | Key Synthetic Steps | Final Product (Example) |

| L-Glutamine | 1. Boc-protection 2. Cyclization (e.g., with CDI) 3. Deprotection (acidic) | (S)-3-aminopiperidine-2,6-dione hydrochloride google.com |

| D-Phenylglycinol | 1. Reaction with δ-valerolactone 2. Alkylation | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one researchgate.net |

Asymmetric Synthetic Techniques

Asymmetric synthetic techniques introduce chirality into a molecule during the reaction sequence, often through the use of a chiral catalyst or auxiliary. These methods are powerful tools for creating stereocenters with high enantioselectivity.

For the synthesis of chiral piperidine derivatives, several advanced asymmetric methods have been developed:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is a widely used method for the enantioselective reduction of unsaturated precursors. For instance, iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of N-aryl imines and pyridinium (B92312) salts to yield chiral amines and piperidines, respectively. nih.govacs.org This approach could potentially be adapted to a suitable precursor of this compound.

Rhodium-Catalyzed Asymmetric Reactions: A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines. snnu.edu.cn This method involves the cross-coupling of a pyridine (B92270) derivative with a boronic acid, creating the C3-substituted piperidine ring with high enantioselectivity. snnu.edu.cn

Enantioselective Separation: In cases where a racemic mixture is synthesized, enantioselective separation can be achieved using chiral chromatography. A covalently bonded cellulose (B213188) 3,5-dimethylphenyl carbamate/10-undecenoate chiral stationary phase has been shown to effectively resolve the enantiomers of various piperidine-2,6-dione drugs under both normal- and reversed-phase conditions. nih.gov

| Asymmetric Technique | Catalyst/Reagent (Example) | Substrate Class (Example) |

| Asymmetric Hydrogenation | Iridium complex with f-Binaphane ligand | N-aryl imines acs.org |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst with a chiral ligand | Pyridine-1(2H)-carboxylates and boronic acids snnu.edu.cn |

| Enantioselective Chromatography | Cellulose-based chiral stationary phase | Racemic piperidine-2,6-diones nih.gov |

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different functional groups and structural modifications of a lead compound influence its biological activity. For the piperidine-2,6-dione scaffold, extensive derivatization has been performed to explore its potential in various therapeutic areas.

The synthesis of analogues of this compound involves modifying different parts of the molecule, including the piperidine ring, the methylamino substituent, and the N1-position of the ring.

One notable SAR study focused on a series of piperidine-2,6-dione derivatives as potential multireceptor atypical antipsychotics. nih.gov In this research, analogues were synthesized by connecting the N1-position of a 4-aryl-piperidine-2,6-dione core to various piperidine or piperazine (B1678402) moieties through an alkyl linker. The study revealed that a 4-(4-chlorophenyl) substituent on the piperidine-2,6-dione ring, combined with a specific linker and a terminal 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl group, resulted in a compound with a desirable high affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

Another approach to analogue synthesis involves the creation of bifunctional molecules. For example, derivatives have been synthesized where the piperidine-2,6-dione moiety, which can bind to the E3 ubiquitin ligase Cereblon (CRBN), is linked to other pharmacophores. googleapis.com This strategy is employed in the development of proteolysis-targeting chimeras (PROTACs).

The synthesis of such analogues often involves standard chemical transformations. For instance, the N1-position of the piperidine-2,6-dione ring can be alkylated with various electrophiles. The amino group at the C3 position can be acylated, alkylated, or used as a handle to attach other molecular fragments.

| Analogue Class | Structural Modification Example | Therapeutic Area/Target (Example) | Key SAR Finding |

| N1-Substituted Piperidine-2,6-diones | Addition of a butyl-piperidine linker to the N1-position | Atypical Antipsychotics (Dopamine/Serotonin Receptors) | The nature of the N1-substituent is critical for receptor affinity and selectivity. nih.gov |

| 4-Aryl-Piperidine-2,6-diones | Introduction of a 4-chlorophenyl group at the C4-position | Atypical Antipsychotics | The 4-aryl substituent significantly influences the pharmacological profile. nih.gov |

| Isoindoline-fused Piperidine-2,6-diones | Fusion with a substituted isoindoline-1,3-dione ring system | Cancer (Androgen Receptor Degradation) | The piperidine-2,6-dione acts as a ligand for Cereblon E3 ligase. googleapis.com |

These examples underscore the modularity of the piperidine-2,6-dione scaffold and the diverse range of analogues that can be synthesized to probe and optimize biological activity.

Advanced Structural Characterization and Conformation Analysis

Spectroscopic Analysis for Structural Elucidation

The precise structure of 3-(Methylamino)piperidine-2,6-dione is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms within a molecule. For piperidine-2,6-dione derivatives, characteristic chemical shifts are observed for the protons and carbons of the heterocyclic ring and its substituents. rsc.orgsemanticscholar.org

The methyl group of the methylamino substituent would be expected to produce a distinct singlet in the ¹H NMR spectrum, likely in the range of δ 2.3-2.5 ppm. The proton attached to the nitrogen of the methylamino group would also give rise to a specific signal, the chemical shift of which can be influenced by solvent and concentration.

In ¹³C NMR spectra of similar piperidine-2,6-dione scaffolds, the carbonyl carbons (C=O) typically resonate at approximately δ 170-175 ppm. The carbons within the piperidine (B6355638) ring would appear at varying chemical shifts depending on their substitution.

Mass Spectrometry (MS):

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound (C₆H₁₀N₂O₂), the expected monoisotopic mass is approximately 142.07 g/mol . bldpharm.comuni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. rsc.org

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated. For the [M+H]⁺ adduct of this compound, the predicted CCS is 128.1 Ų, and for the [M+Na]⁺ adduct, it is 134.8 Ų. uni.lu

Table 1: Spectroscopic Data for this compound and Related Analogs

| Technique | Parameter | Expected/Observed Value | Reference Compound/Prediction |

|---|---|---|---|

| ¹H NMR (ppm) | Piperidine Ring Protons | ~1.8 - 2.8 | Analogous Piperidine-2,6-diones google.com |

| Amide NH | ~10.8 - 11.2 | Analogous Piperidine-2,6-diones google.com | |

| Methyl Protons (-CH₃) | ~2.3 - 2.5 | General range for N-methyl groups | |

| Methylamino NH | Variable | Dependent on solvent and concentration | |

| ¹³C NMR (ppm) | Carbonyl Carbons (C=O) | ~170 - 175 | General range for amides/imides |

| Piperidine Ring Carbons | Variable | Dependent on substitution | |

| Mass Spectrometry | Molecular Weight | 142.16 g/mol | This compound bldpharm.com |

| Monoisotopic Mass | 142.07423 Da | This compound uni.lu | |

| [M+H]⁺ Predicted CCS (Ų) | 128.1 | This compound uni.lu |

Stereochemical Analysis of Piperidine-2,6-dione Scaffolds

The presence of a substituent at the 3-position of the piperidine-2,6-dione ring introduces a chiral center, leading to the existence of (R) and (S) enantiomers. The stereochemistry of these scaffolds is a critical determinant of their biological activity. The synthesis of stereochemically pure piperidine derivatives is a significant area of research. nih.gov

Methods for achieving stereocontrol in the synthesis of substituted piperidines include asymmetric synthesis and the use of chiral auxiliaries. mdpi.com For example, the diastereoselective reductive cyclization of amino acetals has been employed to control the stereochemistry of piperidines. mdpi.com The absolute configuration of chiral piperidine derivatives is often determined by X-ray crystallography. rsc.org

The stereochemical configuration at the C3 position of the piperidine ring significantly influences how the molecule interacts with its biological targets. For instance, in related compounds, the (S)-enantiomer often exhibits different biological properties compared to the (R)-enantiomer.

Table 2: Stereochemical Considerations for 3-Substituted Piperidine-2,6-diones

| Aspect | Description | Significance |

|---|---|---|

| Chirality | The C3 carbon is a stereocenter, leading to (R) and (S) enantiomers. | Enantiomers can have different biological activities and potencies. |

| Synthesis | Stereoselective synthesis methods are crucial for obtaining pure enantiomers. nih.govmdpi.com | Ensures the desired therapeutic effect and avoids potential off-target effects of the other enantiomer. |

| Characterization | Techniques like X-ray crystallography are used to determine the absolute configuration. rsc.org | Confirms the three-dimensional arrangement of atoms. |

Conformational Dynamics and Preferred Orientations

The conformational dynamics of piperidine derivatives can be studied using computational methods, such as molecular dynamics simulations, and experimental techniques like variable temperature NMR. researchgate.netresearchgate.net These studies can reveal the energy barriers between different conformations and the preferred orientation of the substituents.

For this compound, the methylamino group can be oriented in either an axial or equatorial position. The equatorial position is generally favored for substituents on a cyclohexane-like ring to minimize steric hindrance. However, intramolecular hydrogen bonding between the amino group and one of the carbonyl oxygens could potentially stabilize a conformation with an axial substituent. The interplay of these factors determines the predominant conformation in solution and in the solid state. The inherent conformational flexibility of such molecules is a key aspect of their interaction with biological systems. nih.gov

Computational and Theoretical Studies of 3 Methylamino Piperidine 2,6 Dione

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For derivatives of 3-aminopiperidine-2,6-dione (B110489), such as lenalidomide (B1683929), DFT has been used to optimize the molecular structure, providing a basis for further computational analysis. nih.gov

The piperidine (B6355638) ring in these structures typically adopts a stable chair conformation to minimize steric strain. The amino group at the 3-position is generally found in an equatorial orientation, which is a more stable configuration. Quantum chemical calculations can also provide insights into the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for predicting reactivity. researchgate.net

Table 1: Predicted Physicochemical Properties of 3-aminopiperidine-2,6-dione

| Property | Value |

| Molecular Weight | 128.13 g/mol |

| XLogP3-AA | -1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 128.058577502 |

| Monoisotopic Mass | 128.058577502 |

| Topological Polar Surface Area | 72.2 Ų |

| Heavy Atom Count | 9 |

| Complexity | 155 |

| Data sourced from PubChem CID 134508. nih.gov |

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of 3-(methylamino)piperidine-2,6-dione, a key protein of interest is Cereblon (CRBN), a component of an E3 ubiquitin ligase complex. mdpi.com The interaction with CRBN is crucial for the immunomodulatory and anticancer activities of related drugs like lenalidomide and pomalidomide. nih.gov

Docking studies have shown that the glutarimide (B196013) ring of these molecules (the piperidine-2,6-dione moiety) is essential for binding to a hydrophobic pocket in CRBN. mdpi.com This pocket is notably formed by three tryptophan residues. mdpi.com The interactions are primarily mediated by hydrogen bonds between the glutarimide ring and the protein. scielo.org.za The S-enantiomer of these compounds has been shown to bind more favorably to CRBN than the R-enantiomer. mdpi.com

Table 2: Illustrative Docking Scores of Thalidomide (B1683933) Analogs against Cereblon (CRBN)

| Compound | Predicted Binding Affinity (kcal/mol) |

| Lenalidomide | -6.5 |

| Pomalidomide | -6.2 |

| Thalidomide | -6.1 |

| These values are illustrative and based on findings from studies on thalidomide and its analogs. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. For thalidomide and its analogs, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their anti-inflammatory and anti-angiogenic activities. researchgate.netnih.govacs.org

In these studies, various molecular descriptors are calculated for each compound, which can be electronic (e.g., charges, HOMO/LUMO energies), thermodynamic (e.g., heats of formation), or spatial (e.g., molecular shape and volume). niscpr.res.in Statistical methods like multiple linear regression (MLR) are then used to build an equation that correlates these descriptors with the observed biological activity. researchgate.net For instance, studies on thalidomide analogs have highlighted the importance of descriptors like the lowest unoccupied molecular orbital (LUMO) energy and the partition coefficient (logP) for antiangiogenic activity. niscpr.res.in

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its complexes over time. For this compound and its analogs, MD simulations are particularly useful for studying the stability of the compound when bound to its protein target, such as CRBN. scielo.org.zaresearchgate.net

Studies on the lenalidomide-CRBN complex have shown that the complex remains stable throughout the simulation, with the ligand inducing minimal structural changes in the protein. scielo.org.zajournals.co.za The stability of the complex is maintained by a network of hydrogen bonds. scielo.org.zanih.gov MD simulations also allow for the study of conformational sampling, revealing the different shapes a molecule can adopt and their relative energies. The piperidine ring in these compounds is known to have a stable chair conformation.

Table 3: Key Hydrogen Bond Interactions in the Lenalidomide-CRBN Complex from MD Simulations

| CRBN Residue | CK1α Residue | Interaction Type |

| N351 | I37 | Side chain to backbone carbonyl |

| H357 | T38 | Side chain to backbone carbonyl |

| W400 | N39 | Side chain to backbone carbonyl |

| Data from a study on the CRBN-lenalidomide-CK1α ternary complex. nih.govacs.org |

In Silico Predictions for Biological Interactions (excluding ADMET for human trials)

In silico methods are widely used to predict the biological interactions of small molecules, providing a preliminary assessment of their potential as therapeutic agents. For piperidine-2,6-dione derivatives, these predictions often focus on their interaction with key biological targets to modulate disease processes.

The primary mechanism of action for many bioactive piperidine-2,6-dione derivatives involves their interaction with Cereblon (CRBN). nih.gov This interaction can lead to the recruitment of specific proteins to the E3 ubiquitin ligase complex, marking them for degradation. nih.govscielo.org.za For example, the binding of lenalidomide to CRBN leads to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). scielo.org.za Computational models can help predict which proteins might be targeted for degradation by a given piperidine-2,6-dione derivative, based on the specific ternary complex formed.

Biological Activity and Molecular Mechanisms of 3 Methylamino Piperidine 2,6 Dione Derivatives

Target Identification and Binding Affinities

The therapeutic effects of 3-(methylamino)piperidine-2,6-dione derivatives are initiated by their direct interaction with specific cellular proteins. Understanding these interactions at a molecular level is fundamental to elucidating their mechanism of action and for the rational design of new, more potent, and selective compounds.

Interaction with E3 Ubiquitin Ligase Components (e.g., Cereblon)

A primary and well-established target of this compound and its analogs is Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. rscf.ruumich.edu This interaction is pivotal for the therapeutic activity of these compounds, particularly in the context of targeted protein degradation. bpsbioscience.com

By binding to CRBN, these molecules act as "molecular glues," inducing the recruitment of specific proteins to the E3 ligase complex that are not its natural substrates. bpsbioscience.commedchemexpress.com This proximity leads to the ubiquitination and subsequent proteasomal degradation of these "neo-substrates." bpsbioscience.commedchemexpress.com This mechanism is central to the development of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules designed to bring a target protein and an E3 ligase into close proximity. bpsbioscience.combpsbioscience.com

Research has focused on optimizing the binding affinity of these derivatives to CRBN to enhance their efficacy. For instance, the introduction of fluorine atoms into the benzamide (B126) derivatives of 3-aminopiperidine-2,6-dione (B110489) has been shown to increase their binding affinity for CRBN. acs.orgnih.gov Microscale thermophoresis (MST) assays are commonly used to quantify these binding affinities, with lower IC50 values indicating stronger binding. acs.orgnih.gov

| Compound Derivative | Modification | Effect on CRBN Binding Affinity | Reference |

|---|---|---|---|

| Fluorinated benzamide derivatives | Introduction of fluorine atoms | Increased affinity (lower IC50) | acs.orgnih.gov |

| Non-halogenated counterparts | - | Lower affinity (higher IC50) | nih.gov |

Modulatory Effects on Enzyme Activities (e.g., Phosphodiesterases)

While the interaction with CRBN is a major mechanism, derivatives of piperidine-2,6-dione have also been investigated for their ability to modulate the activity of other enzymes, such as phosphodiesterases (PDEs). researchgate.netgoogle.com PDEs are a superfamily of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are crucial second messengers in various signaling pathways.

Specifically, certain piperidine (B6355638) derivatives have been explored as inhibitors of PDE5. researchgate.net The structural diversity of PDE5 inhibitors suggests that the active site can accommodate a variety of chemical scaffolds. researchgate.net However, the addition of a methylamino group to the piperidine ring was found to be unfavorable for PDE5 inhibition in some studies. researchgate.net This highlights the importance of specific structural features in determining the inhibitory activity and selectivity of these compounds against different PDE isoforms.

Receptor Binding Profiling

To understand the broader pharmacological profile of this compound derivatives, their binding to a panel of receptors is often assessed. This helps to identify potential on-target and off-target interactions that could contribute to both therapeutic effects and potential side effects.

Piperidine-containing compounds are known to interact with a wide range of receptors due to the versatility of the piperidine scaffold in drug design. nih.gov For example, derivatives have been designed to target histamine (B1213489) H3 receptors, demonstrating the adaptability of the piperidine core for specific receptor binding. acs.org Receptor binding profiles are crucial for ensuring the selectivity of these compounds and for minimizing unintended pharmacological effects. bpsbioscience.com

Mechanistic Elucidation of Cellular Effects

The binding of this compound derivatives to their molecular targets triggers a series of downstream cellular events, ultimately leading to their observed biological effects, such as anti-cancer activity.

Induction of Apoptosis and Caspase Activation Pathways

A key cellular outcome of treatment with this compound derivatives is the induction of apoptosis, or programmed cell death. nih.gov This is a critical mechanism for their anti-cancer properties.

Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including human prostate and lymphoma cells. nih.gov The apoptotic process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov Specifically, the activation of caspase-3 and caspase-7 is a hallmark of apoptosis and has been observed in cells treated with piperidone derivatives. nih.gov The induction of apoptosis can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Evidence for the involvement of the intrinsic pathway includes mitochondrial depolarization and the release of cytochrome c. nih.govnih.gov

| Cellular Event | Observation | Significance | Reference |

|---|---|---|---|

| Caspase-3/7 Activation | Increased activation in treated cancer cells | Hallmark of apoptosis | nih.gov |

| Mitochondrial Depolarization | Observed in treated cells | Indicates involvement of the intrinsic apoptotic pathway | nih.gov |

| DNA Fragmentation | Increment in the sub-G0/G1 cell population | Characteristic of late-stage apoptosis | nih.gov |

Modulation of Cell Signaling Pathways (e.g., PI3K/Akt, NF-κB)

The cellular effects of this compound derivatives are also mediated by their influence on key cell signaling pathways that regulate cell survival, proliferation, and inflammation.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and is often dysregulated in cancer. nih.govnih.gov Some studies suggest that the modulation of this pathway can be a therapeutic strategy. nih.gov While direct modulation by this compound itself is an area of ongoing research, related piperidone derivatives have been shown to be affected by the PI3K/Akt pathway. mdpi.com

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation and cell survival. nih.gov Certain curcumin (B1669340) analogs containing a piperidone core have been shown to be potent inhibitors of the NF-κB pathway, demonstrating anti-inflammatory and anti-cancer activities. nih.gov This suggests that the piperidine-2,6-dione scaffold can be a platform for developing modulators of this important signaling cascade.

Targeted Protein Degradation Mechanisms

Derivatives of this compound, often categorized as immunomodulatory drugs (IMiDs), function as "molecular glues" that co-opt the cellular machinery for protein disposal. researchgate.netjst.go.jp The core of this mechanism involves the E3 ubiquitin ligase complex, specifically the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, for which Cereblon (CRBN) acts as a substrate receptor. binasss.sa.crrscf.rufrontiersin.org

The glutarimide (B196013) ring of these compounds is essential for their activity, as it binds to a specific pocket within the CRBN protein. binasss.sa.crnih.gov This binding event alters the substrate specificity of the CRL4-CRBN complex, prompting it to recognize and bind to proteins it would not normally target. These newly targeted proteins are referred to as "neosubstrates." jst.go.jpnih.gov

Once a neosubstrate is recruited to the CRL4-CRBN complex, it undergoes polyubiquitination. binasss.sa.cr This process marks the neosubstrate for degradation by the 26S proteasome, a large protein complex responsible for breaking down unwanted or damaged proteins within the cell. binasss.sa.cr This targeted protein degradation is a key driver of the therapeutic effects of these compounds. researchgate.net

Prominent neosubstrates identified in preclinical research include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). jst.go.jprscf.ruoatext.com The degradation of these two proteins is a critical mechanism behind the anti-myeloma activity of these compounds. jst.go.jpbinasss.sa.cr Another important neosubstrate is Casein Kinase 1α (CK1α), the degradation of which is linked to the activity of these compounds in certain hematological disorders. researchgate.netjst.go.jpoatext.com More recently, aromatase, an enzyme involved in estradiol (B170435) biosynthesis, has also been identified as a neosubstrate, and its degradation has been linked to some of the side effects observed with these drugs. nih.gov

The precise neosubstrate selectivity can be influenced by modifications to the this compound scaffold. For instance, modifications at the 6-position of the lenalidomide (B1683929) derivative have been shown to influence the selective degradation of IKZF1, IKZF3, and CK1α. researchgate.net This highlights the potential for developing next-generation derivatives with more refined and targeted protein degradation profiles.

This mechanism of targeted protein degradation has also been harnessed in the development of Proteolysis-Targeting Chimeras (PROTACs). researchgate.netfrontiersin.org In this technology, a derivative of this compound that binds to CRBN is chemically linked to a ligand for a different target protein. This bifunctional molecule then brings the target protein into proximity with the E3 ligase complex, leading to its ubiquitination and degradation. frontiersin.orgchemenu.com

Influence on Gene Expression and Transcriptional Regulation

The targeted degradation of neosubstrates by this compound derivatives has profound downstream effects on gene expression and transcriptional regulation. The degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a central event in the anti-cancer and immunomodulatory activities of these compounds. jst.go.jprscf.ruoatext.com

Ikaros and Aiolos are crucial for the survival and proliferation of multiple myeloma cells. binasss.sa.crrscf.ru Their degradation leads to the downregulation of key oncogenic signaling pathways. One of the most significant downstream targets is the transcription factor MYC, a potent driver of cell proliferation and a hallmark of many cancers. binasss.sa.cr Another critical target is Interferon Regulatory Factor 4 (IRF4), which is essential for plasma cell survival. binasss.sa.cr By degrading Ikaros and Aiolos, these compounds effectively decommission the oncogenic enhancers and promoters that are regulated by these transcription factors, leading to the suppression of MYC and IRF4 expression. binasss.sa.cr

In the context of 5q-myelodysplastic syndrome (MDS), the degradation of Casein Kinase 1α (CK1α) in addition to Ikaros is a key mechanism of action. researchgate.netjst.go.jp This leads to the upregulation of the transcription factor RUNX1, which in turn induces the differentiation of hematopoietic cells into megakaryocytes. researchgate.net

Furthermore, the immunomodulatory effects of these compounds are also linked to their influence on gene expression in immune cells. The degradation of Ikaros and Aiolos in T-cells leads to their potentiation, including increased production of interleukin-2 (B1167480) and enhanced proliferation. oatext.com

Preclinical Efficacy in in vitro and in vivo Research Models (excluding human trials)

The preclinical efficacy of this compound derivatives has been extensively evaluated in a variety of in vitro and in vivo research models, demonstrating their potential as anti-cancer, immunomodulatory, and neuroprotective agents.

In vitro Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects across a range of hematological cancer cell lines. This activity is closely linked to their ability to induce the degradation of Ikaros and Aiolos. researchgate.netrscf.ru

In multiple myeloma (MM) cell lines, these compounds have been shown to induce cell cycle arrest and apoptosis. rscf.ru The antiproliferative effects are often more pronounced in cell lines that are dependent on the expression of Ikaros and Aiolos. For example, a 6-fluoro derivative of lenalidomide showed stronger antiproliferative effects on MM and 5q-myelodysplastic syndrome (MDS) cell lines compared to lenalidomide itself. researchgate.net

The development of novel derivatives has led to compounds with even more potent antiproliferative profiles. For instance, the oxidation of the sulfur atom in certain 2-((hetero)aryl(methyl))thio glutarimides resulted in sulfones with markedly stronger antiproliferative activity against MM cell lines. rscf.runih.gov

The table below summarizes the in vitro antiproliferative activity of representative this compound derivatives in various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay Type | Endpoint | Result | Reference |

| 6-fluoro lenalidomide | MM cell lines | Antiproliferation | IC50 | Stronger than lenalidomide | researchgate.net |

| 6-fluoro lenalidomide | 5q MDS cell lines | Antiproliferation | IC50 | Stronger than lenalidomide | researchgate.net |

| 2-((hetero)aryl(methyl))thio glutarimide sulfones | MM cell lines | Antiproliferation | IC50 | Markedly stronger than non-sulfone counterparts | rscf.runih.gov |

| CC-885 | Acute Myeloid Leukemia (patient-derived) | Antitumor activity | IC50 | Potent activity | researchgate.net |

Immunomodulatory Research in Cell-Based Assays

In addition to their direct anti-cancer effects, derivatives of this compound exhibit significant immunomodulatory properties. These effects are primarily mediated by the degradation of Ikaros and Aiolos in immune cells, particularly T-cells. oatext.com

In cell-based assays, these compounds have been shown to enhance T-cell proliferation and increase the production of key cytokines, most notably Interleukin-2 (IL-2). oatext.com This T-cell potentiation is a crucial aspect of their anti-tumor activity, as it can lead to an enhanced immune response against cancer cells.

Preclinical studies have demonstrated that the immunomodulatory drug-dependent degradation of Ikaros and Aiolos potentiates human T-cells. oatext.com This effect is not observed in mouse T-cells, which are functionally resistant to these compounds due to a key difference in the structure of their Cereblon protein. oatext.com This species-specific difference has been important in understanding the mechanism of action and in designing relevant preclinical models.

The table below provides a summary of the key immunomodulatory effects observed in cell-based assays.

| Compound/Derivative Class | Cell Type | Assay | Effect | Reference |

| Immunomodulatory Drugs (IMiDs) | Human T-cells | Proliferation Assay | Enhanced proliferation | oatext.com |

| Immunomodulatory Drugs (IMiDs) | Human T-cells | Cytokine Production Assay | Increased Interleukin-2 (IL-2) production | oatext.com |

Preclinical in vivo Efficacy Studies in Animal Models (e.g., tumor growth inhibition, autoimmune disease models)

The in vitro anti-cancer and immunomodulatory effects of this compound derivatives have been translated into significant in vivo efficacy in various animal models of cancer and other diseases.

In xenograft models of multiple myeloma, where human myeloma cells are implanted into immunodeficient mice, treatment with these compounds has been shown to inhibit tumor growth and improve survival. This anti-tumor activity is dependent on the presence of a functional Cereblon protein in the tumor cells, highlighting the importance of the targeted protein degradation mechanism.

Animal models have also been instrumental in demonstrating the immunomodulatory effects of these compounds in a whole-organism context. While direct studies in standard mouse models are hampered by the resistance of mouse Cereblon to these drugs, specialized models with humanized immune systems or human tumor xenografts in immunodeficient mice have provided valuable insights.

Beyond oncology, these compounds have been investigated in animal models of autoimmune diseases. Given their ability to modulate immune responses, there is a strong rationale for their potential therapeutic use in conditions characterized by immune dysregulation.

Neuroprotective Research in Cellular and Animal Models

Emerging preclinical research suggests that derivatives of this compound may also possess neuroprotective properties. This area of investigation is driven by the fact that defective proteasomal degradation and protein aggregation are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. google.com

The ability of these compounds to modulate the protein degradation machinery via Cereblon presents a potential therapeutic avenue for clearing toxic protein aggregates in the brain. google.com In cellular models of neurodegenerative diseases, some thalidomide (B1683933) analogs have shown promise in protecting neurons from various stressors.

While this area of research is still in its early stages, the unique mechanism of action of this compound derivatives makes them intriguing candidates for further investigation in the context of neuroprotection.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 3-(methylamino)piperidine-2,6-dione derivatives are significantly influenced by the nature and position of substituents on the piperidine (B6355638) and methylamino moieties.

The nature of substituents on an associated phenyl ring in more complex derivatives can also dictate the potency and selectivity. For example, in a series of chrysin-piperazine conjugates, the nature and position of functional groups on the piperazine (B1678402) core were found to influence their antioxidant and anticancer effects. tandfonline.com Similarly, for certain 4-amino-2H-benzo[h]chromen-2-one analogs, the substituent at the 4-position of the piperazine ring and ortho-substituted phenyl analogs demonstrated good inhibitory activity. tandfonline.com

Furthermore, the introduction of fluorine atoms has been shown to enhance the biological properties of related derivatives. acs.org In some benzamide (B126) derivatives, fluorination increased binding affinity to the Cereblon (CRBN) protein. acs.orgnih.gov Specifically, fluoro-substituted compounds often exhibit improved binding, although the effect can be complex and dependent on the specific position of the fluorine atom. nih.gov For example, a fluorine-containing benzamide derivative showed the highest affinity in its series for the CRBN thalidomide (B1683933) binding domain. nih.gov

The length of a carbon chain linking the core structure to other chemical moieties can also be a critical factor for potency. tandfonline.com Studies on oroxylin A derivatives showed that those with a 4-carbon spacer were particularly potent. tandfonline.com

The following table summarizes the impact of various substituents on the activity of related piperidine-containing compounds:

| Compound Series | Substituent Modification | Impact on Biological Activity |

| Chrysin-piperazine conjugates | Nature and position of functional groups on the piperazine core | Influenced antioxidant and anticancer effects tandfonline.com |

| 4-amino-2H-benzo[h]chromen-2-one analogs | Substituent at the 4-position of the piperazine ring and ortho-substituted phenyl analogs | Good inhibitory activity tandfonline.com |

| Benzamide derivatives | Fluorination | Increased binding affinity to CRBN acs.orgnih.gov |

| Oroxylin A derivatives | Length of carbon spacer | A 4-carbon spacer resulted in particularly potent compounds tandfonline.com |

Stereochemical Influence on Pharmacological Activity

Stereochemistry is a critical factor governing the pharmacological activity of this compound and its derivatives. The spatial arrangement of atoms within the molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors. researchgate.net

The chirality at the 3-position of the piperidine-2,6-dione ring is of particular importance. Enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. researchgate.netgoogle.com For many biologically active piperidine derivatives, one enantiomer is often more active or has a more desirable therapeutic profile than the other. google.com

In a study of cis- and trans-disubstituted piperidines, the cis-isomer was found to be only about twofold more potent than its trans-isomer, a smaller difference than observed in other related series. acs.org This suggests that the smaller size of the piperidine molecules may allow both isomers to adapt to the binding site. acs.org

Research on other piperidine derivatives has also highlighted the importance of stereochemistry. For example, in a series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives, chiral optimization using (S)- or (R)-ethyl piperidine-3-carboxylate as a starting material was crucial. mdpi.com Similarly, studies on conformationally constrained analogs of (S)-isoserine, a GAT3 inhibitor, revealed very strict stereochemical and size requirements for activity. researchgate.net

The following table illustrates the stereochemical effects in different piperidine-containing compound series:

| Compound Series | Stereochemical Feature | Impact on Pharmacological Activity |

| Disubstituted piperidines | Cis vs. Trans isomers | Cis-isomer was twofold more potent than the trans-isomer acs.org |

| 2-amino-4-(1-piperidine) pyridine derivatives | Chiral optimization | Essential for desired pharmacological properties mdpi.com |

| (S)-isoserine analogs | Stereochemical and size variations | Abrogated GAT3 inhibition, indicating strict requirements researchgate.net |

Elucidation of Key Pharmacophoric Elements

The essential structural features required for the biological activity of this compound and its analogs define its pharmacophore. These key elements are crucial for molecular recognition and binding to the target.

The piperidine-2,6-dione ring itself is a core pharmacophoric element, providing a scaffold for the attachment of other crucial groups. The two carbonyl groups and the nitrogen atom within this ring can participate in hydrogen bonding interactions with the biological target.

The methylamino group at the 3-position is another critical component of the pharmacophore. The nitrogen atom in this group can act as a hydrogen bond donor or acceptor and is often a site for further substitution to modulate activity and selectivity.

In more complex derivatives that target specific proteins like Cereblon (CRBN), the glutarimide (B196013) moiety of the piperidine-2,6-dione ring is a key recognition element. This moiety is known to be crucial for the recruitment of neosubstrates in the context of proteolysis-targeting chimeras (PROTACs). nih.gov

Studies on various piperidine-containing compounds have helped to identify key pharmacophoric features. For instance, in a series of SHP2 inhibitors, a conformationally restricted spirocyclic amine motif was identified as an important element of the pharmacophore. acs.org The piperidine nucleus is considered a pivotal cornerstone in drug production due to its presence in numerous bioactive compounds. researchgate.net

Correlation between Structural Modifications and Target Binding

Structural modifications to the this compound scaffold directly correlate with its binding affinity and selectivity for specific biological targets. Understanding this relationship is fundamental for the rational design of more potent and selective compounds.

Alterations to the substituents on the piperidine ring can significantly impact how the molecule fits into the binding pocket of a target protein. For example, the introduction of a piperazine ring in certain natural product derivatives has been shown to significantly improve antitumor activity, with 4-fluorobenzyl and piperazine moieties being identified as crucial anticancer functional groups. nih.gov

The binding of piperidine derivatives to their targets is often governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. For instance, in a series of inhibitors of the IKKβ catalytic pocket, a stable hydrophobic interaction was formed by the piperidine moiety. mdpi.com

In the context of Cereblon (CRBN) binders, structural modifications are made to optimize interactions with the thalidomide binding domain. The introduction of fluorine atoms into benzamide derivatives has been shown to increase their binding affinity for CRBN. acs.orgnih.gov This is attributed to the ability of fluorine to form favorable interactions within the binding site. nih.gov

The following table provides examples of how structural modifications correlate with target binding:

| Compound Series | Structural Modification | Effect on Target Binding | Target |

| Natural product derivatives | Introduction of a piperazine ring | Improved antitumor activity nih.gov | Not specified |

| IKKβ inhibitors | Piperidine moiety | Formed a stable hydrophobic interaction with the catalytic pocket mdpi.com | IKKβ |

| Benzamide derivatives | Introduction of fluorine atoms | Increased binding affinity acs.orgnih.gov | Cereblon (CRBN) |

Metabolic Pathways and in Vitro Stability of 3 Methylamino Piperidine 2,6 Dione Derivatives

Chemical Stability and Degradation Pathways (e.g., Hydrolysis, Isomerization)

The chemical stability of 3-(methylamino)piperidine-2,6-dione derivatives is influenced by two primary degradation pathways: hydrolysis of the glutarimide (B196013) ring and isomerization (or racemization) at the chiral center at the 3-position of the piperidine-2,6-dione ring.

Hydrolysis: The piperidine-2,6-dione ring contains two amide bonds (a lactam structure), which can undergo hydrolysis to open the ring. This degradation pathway renders the compound inactive. IMiD scaffolds are known to be prone to hydrolytic degradation under moderate conditions, which can be a significant drawback for their pharmacological application. nih.gov This instability necessitates careful formulation and consideration of the chemical environment.

Isomerization (Racemization): A critical aspect of the stability of 3-substituted piperidine-2,6-dione derivatives is the stereochemical instability at the chiral carbon (C3). The (S)-enantiomer is often associated with the desired therapeutic effects, while the (R)-enantiomer may have different or undesirable properties. researchgate.net These enantiomers can interconvert in aqueous solution, a process known as racemization. The racemization half-life of many thalidomide (B1683933) analogs, such as lenalidomide (B1683929) and pomalidomide, is often short, sometimes less than an hour. researchgate.net This rapid interconversion means that administering a single, pure enantiomer can result in the formation of a mixture of both enantiomers in the body, complicating the pharmacological profile. researchgate.netnih.gov The mechanism of racemization involves the deprotonation and reprotonation of the hydrogen atom at the C3 position, which is acidic due to the adjacent carbonyl groups of the glutarimide ring.

Enzymatic Degradation and Metabolic Fate in in vitro Systems

In addition to chemical degradation, this compound derivatives are subject to enzymatic degradation in biological systems.

In Vitro Plasma Stability: Studies conducted in human and mouse plasma have shown that derivatives of this class can degrade. nih.gov This degradation can be a combination of chemical hydrolysis and enzyme-mediated processes. The plasma environment contains various esterases and amidases that can potentially catalyze the hydrolysis of the glutarimide ring. wdh.ac.id For certain thalidomide analogs, the degradation reactions and interconversion of enantiomers have been observed and quantified in plasma. researchgate.netnih.gov The stability in plasma is a crucial parameter evaluated during drug development to predict the in vivo half-life of a compound. The degradation of these compounds in plasma can lead to the formation of various metabolites, primarily through the opening of the piperidine-2,6-dione ring.

Factors Influencing Compound Stability (e.g., pH, Deuteration)

Several factors can significantly influence the stability of this compound derivatives, with pH and isotopic substitution being particularly notable.

pH: The rate of both hydrolysis and racemization is highly dependent on pH. The acidic proton at the C3 position is more readily abstracted under basic conditions, leading to faster racemization. Similarly, the hydrolysis of the amide bonds in the glutarimide ring is catalyzed by both acid and base, meaning that stability is often greatest near neutral pH and decreases at acidic or alkaline pH.

Deuteration: A strategic approach to stabilize the chiral center against racemization is the substitution of the hydrogen atom at the C3 position with its heavier isotope, deuterium. This is known as chiral switching with deuterium. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This "kinetic isotope effect" slows down the rate of deprotonation, thereby reducing the rate of racemization.

Studies on deuterated thalidomide analogs have demonstrated a significant increase in stereochemical stability. For example, deuteration at the chiral center was shown to reduce the interconversion of enantiomers in plasma. researchgate.netnih.gov This stabilization allows for the differentiation of the biological activities of the individual enantiomers, which would otherwise be obscured by rapid racemization. researchgate.net

The table below summarizes the effect of deuteration on the stability of a thalidomide analog.

| Compound | Modification | Stability Feature | Observation | Reference |

| Thalidomide Analog | Protonated (H at C3) | Racemization | Rapid interconversion of enantiomers in plasma. | researchgate.netnih.gov |

| Thalidomide Analog | Deuterated (D at C3) | Racemization | Interconversion of enantiomers is significantly reduced. | researchgate.netnih.gov |

This stabilization through deuteration enables a more precise evaluation of the pharmacological properties of each stereoisomer and represents a key strategy in the development of improved therapeutics based on the this compound scaffold. nih.gov

Pharmacokinetic Profiling in Preclinical Animal Models

Absorption, Distribution, and Elimination Characteristics

No data is publicly available regarding the absorption, distribution, and elimination characteristics of 3-(Methylamino)piperidine-2,6-dione in any preclinical animal model.

Half-life and Clearance Determination

There are no published studies that determine the plasma half-life or clearance rate of this compound in preclinical species.

Bioavailability Assessment

Information on the bioavailability of this compound following administration in animal models is not present in the available scientific literature.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Models

No PK/PD models for this compound in any animal models have been described in the public domain.

Future Research Directions for Piperidine 2,6 Dione Derivatives in Chemical Biology

Development of Novel Synthetic Routes

The creation of diverse libraries of piperidine-2,6-dione derivatives hinges on the development of innovative and efficient synthetic methodologies. While classical methods exist, future research will likely focus on several key areas to improve accessibility, diversity, and practicality.

A promising avenue is the development of transition-metal-free reactions. Recently, a facile and practical approach for constructing α-substituted and α,β-disubstituted piperidine-2,6-diones from methyl acetates and acrylamides has been disclosed, demonstrating excellent functional group tolerance and scalability. researchgate.net Further exploration of such metal-free strategies will be crucial for producing these scaffolds in a more environmentally friendly and cost-effective manner.

Another area of focus is the development of one-pot, multi-component reactions. These reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, offer significant advantages in terms of efficiency and atom economy. For instance, a one-pot pseudo-five-component synthesis of biologically relevant 1,2,6-triaryl-4-arylamino-piperidine-3-ene-3-carboxylates has been reported. nih.gov Adapting such strategies to the synthesis of 3-amino-substituted piperidine-2,6-diones could greatly accelerate the discovery of new derivatives.

Furthermore, enantioselective synthesis will continue to be a major focus. Since the biological activity of chiral molecules is often dependent on their stereochemistry, the ability to selectively synthesize a single enantiomer is paramount. Future work will likely involve the development of novel chiral catalysts and auxiliaries to achieve high enantioselectivity in the synthesis of piperidine-2,6-dione derivatives. nih.gov

Here is a table summarizing some synthetic approaches for piperidine-2,6-dione derivatives:

| Synthetic Approach | Description | Key Advantages | Reference |

| Amide Coupling | Functionalization of 3-aminopiperidine-2,6-dione (B110489) via amide bond formation. | Versatile for creating diverse derivatives. | researchgate.net |

| Reaction with Anhydrides | Condensation of 3-aminopiperidine-2,6-dione hydrochloride with anhydrides like homophthalic anhydride (B1165640). | High-yielding, straightforward method. | nih.gov |

| Michael Addition/Intramolecular Imidation | A cascade reaction for constructing substituted piperidine-2,6-diones under transition-metal-free conditions. | Mild conditions, operational simplicity, good functional group tolerance. | researchgate.net |

| Hydrogenation of Pyridines | Catalytic hydrogenation of substituted pyridines to the corresponding piperidines. | Can be performed in water, offering a green chemistry approach. | nih.gov |

Exploration of New Biological Targets and Mechanisms

The therapeutic potential of piperidine-2,6-dione derivatives is vast, with established activity as immunomodulators and anticancer agents. researchgate.netmdpi.com Future research will undoubtedly focus on identifying novel biological targets and elucidating the underlying mechanisms of action for this compound class.

One exciting frontier is the targeting of proteins for degradation. The development of Proteolysis Targeting Chimeras (PROTACs) has opened up new avenues for therapeutic intervention. Piperidine-2,6-dione derivatives can serve as ligands for E3 ubiquitin ligases, such as Cereblon (CRBN), and can be incorporated into PROTACs to induce the degradation of specific target proteins. acs.org Future research will likely involve the design and synthesis of novel piperidine-2,6-dione-based PROTACs to target a wider range of disease-relevant proteins.

Another area of exploration is the modulation of the immune system. While some piperidine-2,6-dione derivatives are known to have immunomodulatory effects, the full extent of their interactions with the immune system is yet to be fully understood. mdpi.com Future studies will likely employ advanced techniques such as single-cell RNA sequencing to dissect the precise effects of these compounds on different immune cell populations and to identify new immunomodulatory targets. diva-portal.org

Furthermore, there is a growing interest in the potential of piperidine-2,6-dione derivatives to treat a broader range of diseases, including neurodegenerative disorders and viral infections. ontosight.aiajchem-a.com Computational methods, such as in silico target prediction, will be invaluable in identifying potential new applications for this versatile scaffold. clinmedkaz.org

The following table highlights some of the biological targets of piperidine-2,6-dione derivatives:

| Biological Target | Therapeutic Area | Mechanism of Action | Reference |

| Cereblon (CRBN) | Cancer, Immunology | E3 ubiquitin ligase modulation, protein degradation. | nih.govmdpi.com |

| Widely Interspaced Zinc Finger Motifs (WIZ) | Hematological Disorders | Reduction of WIZ protein expression, induction of fetal hemoglobin. | acs.org |

| Dopamine (B1211576) and Serotonin (B10506) Receptors | Neuroscience | Receptor binding and modulation for potential antipsychotic effects. | nih.govresearchgate.net |

| Various Enzymes and Receptors | Multiple | Inhibition or modulation of enzymes, receptors, and ion channels. | clinmedkaz.org |

Rational Design of Derivatives with Enhanced Selectivity and Potency

The rational design of new chemical entities with improved pharmacological properties is a cornerstone of modern drug discovery. For piperidine-2,6-dione derivatives, future research will focus on leveraging our understanding of structure-activity relationships (SAR) to create compounds with enhanced selectivity and potency.

Computational modeling and molecular docking studies will play a crucial role in this process. By simulating the binding of different derivatives to their target proteins, researchers can predict which modifications are most likely to improve affinity and selectivity. nih.gov This in silico approach can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

The optimization of linker chemistry in PROTACs is another key area of focus. The length, rigidity, and composition of the linker that connects the piperidine-2,6-dione moiety to the target-binding ligand can have a profound impact on the efficacy of the resulting PROTAC. acs.org Systematic studies to explore the linker space will be essential for developing next-generation protein degraders.

Furthermore, the exploration of different substitution patterns on the piperidine-2,6-dione ring will continue to be a fruitful area of research. The introduction of different functional groups at various positions on the scaffold can lead to significant changes in biological activity. rsc.org High-throughput screening of focused libraries of derivatives will be a key strategy for identifying compounds with superior properties.

Application as Chemical Probes for Biological Pathways

Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in a cellular context. Piperidine-2,6-dione derivatives, with their ability to be readily modified, are well-suited for development as chemical probes.

One important application is in the development of photoaffinity probes. These probes can be used to identify the direct binding partners of a compound within a complex biological system. By incorporating a photoreactive group and a tag for enrichment, researchers can covalently label and then identify the target proteins of a piperidine-2,6-dione derivative.

Another application is in the creation of fluorescently labeled derivatives. These probes can be used to visualize the subcellular localization of a compound and its target, providing valuable insights into its mechanism of action. The development of such probes will be greatly facilitated by the continued development of novel synthetic methods for the precise modification of the piperidine-2,6-dione scaffold.

Methodological Advancements in Preclinical Research Models

The translation of promising drug candidates from the laboratory to the clinic is a major challenge in drug development. A key reason for the high attrition rate is the poor predictive value of many preclinical models. synexagroup.commdpi.com Future research on piperidine-2,6-dione derivatives will need to embrace and contribute to the development of more sophisticated and clinically relevant preclinical models.

One of the most significant advancements is the use of three-dimensional (3D) cell culture systems, such as spheroids and organoids. synexagroup.com These models more accurately recapitulate the complex microenvironment of human tissues and tumors compared to traditional two-dimensional (2D) cell cultures. synexagroup.com The use of 3D models will be crucial for evaluating the efficacy of piperidine-2,6-dione derivatives in a more physiologically relevant context.

Another important development is the use of humanized mouse models. southampton.ac.uk These are immunodeficient mice that have been engrafted with human immune cells, allowing for the study of human-specific immune responses to drug candidates. southampton.ac.uk For immunomodulatory piperidine-2,6-dione derivatives, these models will be indispensable for preclinical evaluation.

Furthermore, there is a growing emphasis on the use of patient-derived models, such as patient-derived xenografts (PDXs) and patient-derived organoids (PDOs). These models, which are generated directly from a patient's tumor tissue, have been shown to be more predictive of clinical outcomes than traditional cell line-based models. The integration of these advanced models into the preclinical testing of piperidine-2,6-dione derivatives will be essential for increasing the success rate of clinical translation. synexagroup.com

Here is a table outlining some advanced preclinical models:

| Model Type | Description | Advantages for Piperidine-2,6-dione Research | Reference |

| 3D Spheroids/Organoids | Self-assembled 3D cell cultures that mimic tissue architecture. | Better reflects in vivo tumor microenvironment and cell-cell interactions. | synexagroup.com |

| Humanized Mice | Immunodeficient mice engrafted with human immune cells. | Allows for the study of human-specific immunomodulatory effects. | southampton.ac.uk |

| Patient-Derived Xenografts (PDX) | Tumors from patients are implanted into immunodeficient mice. | Preserves the heterogeneity and architecture of the original tumor. | synexagroup.com |

| Hollow Fiber Assay (HFA) | Semi-permeable fibers containing cancer and immune cells are implanted in rodents. | Enables in vivo assessment of immune-mediated cancer cell killing. | diva-portal.org |

| Microphysiological Systems (MPS) | "Organ-on-a-chip" technology that recreates human organ-level pathophysiology. | Provides a platform for studying drug effects in a dynamic, multi-cellular environment. | mdpi.com |

Q & A

Q. Critical Analytical Techniques :

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (e.g., as in related piperidine-2,6-diones ).

- NMR Spectroscopy : and NMR verify substituent placement and purity.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Basic: How can researchers determine optimal crystallization conditions for distinct polymorphic forms of piperidine-2,6-dione derivatives?

Methodological Answer:

Polymorph screening requires systematic variation of solvents, temperatures, and supersaturation levels:

- Solvent Selection : Use polar (e.g., water, ethanol) and non-polar (e.g., hexane) solvents to explore solubility differences.

- Temperature Gradients : Slow cooling vs. rapid evaporation to induce different nucleation pathways.

- Characterization : Pair XRD with thermal analysis (DSC/TGA) to distinguish polymorphs .

Q. Example Crystallization Parameters :

| Parameter | Range Tested | Outcome (Polymorph) |

|---|---|---|

| Solvent | Ethanol/Water (7:3) | Form A (monoclinic) |

| Cooling Rate | 0.5°C/min | Form B (orthorhombic) |

Advanced: What factorial design approaches optimize reaction parameters for substituted piperidine-2,6-diones?

Methodological Answer:

A 2 factorial design efficiently screens variables (e.g., temperature, catalyst loading, solvent ratio):

Factor Selection : Prioritize variables with high impact on yield (e.g., pH, reaction time).

Interaction Analysis : Use ANOVA to identify synergistic effects (e.g., temperature × catalyst).

Validation : Confirm optimal conditions with central composite design (CCD) .

Q. Case Study :

| Factor | Low Level (-1) | High Level (+1) | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 85 |

| Catalyst (mol%) | 5 | 15 | 12 |

Advanced: How should researchers reconcile contradictions between computational predictions and experimental results in reactivity studies?

Methodological Answer:

Address discrepancies through:

- Sensitivity Analysis : Test computational models against varied parameters (e.g., solvent effects, transition states).

- Experimental Validation : Repeat reactions under controlled conditions (e.g., inert atmosphere) to exclude external factors.

- Hybrid Approaches : Integrate DFT calculations with empirical kinetics data (e.g., Eyring plots) .

Q. Example Workflow :

Compute activation energy barriers for proposed mechanisms.

Compare with experimental Arrhenius plots.

Iterate models to include solvation or steric effects.

Advanced: What emerging computational methods enhance mechanistic understanding of piperidine-2,6-dione derivative synthesis?